molecular formula C7H10N2O3S B14826228 3-(Aminomethyl)-5-hydroxybenzenesulfonamide

3-(Aminomethyl)-5-hydroxybenzenesulfonamide

Cat. No.: B14826228
M. Wt: 202.23 g/mol
InChI Key: WSRCTVNULVOSNE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide is an organic compound that features both amine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by reduction and sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of 3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to meet the demand for high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-5-hydroxybenzene-1-sulfonamide is unique due to its combination of amine and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

3-(aminomethyl)-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c8-4-5-1-6(10)3-7(2-5)13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12)

InChI Key

WSRCTVNULVOSNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)S(=O)(=O)N)CN

Origin of Product

United States

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